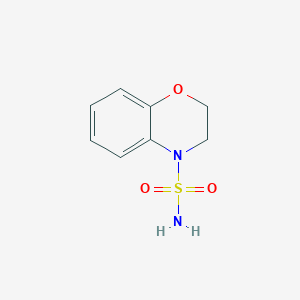

3,4-dihydro-2H-1,4-benzoxazine-4-sulfonamide

描述

属性

IUPAC Name |

2,3-dihydro-1,4-benzoxazine-4-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3S/c9-14(11,12)10-5-6-13-8-4-2-1-3-7(8)10/h1-4H,5-6H2,(H2,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTBIIFDDDLLFGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2N1S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601258933 | |

| Record name | 2,3-Dihydro-4H-1,4-benzoxazine-4-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601258933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1235441-42-5 | |

| Record name | 2,3-Dihydro-4H-1,4-benzoxazine-4-sulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1235441-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydro-4H-1,4-benzoxazine-4-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601258933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dihydro-2H-1,4-benzoxazine-4-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydro-2H-1,4-benzoxazine-4-sulfonamide can be achieved through several methods. One common approach involves the reaction of 2-aminophenol with sulfonyl chlorides under basic conditions to form the sulfonamide intermediate. This intermediate can then undergo cyclization to form the desired benzoxazine ring . Another method involves the use of mechanochemical synthesis, which allows for the parallel synthesis of benzoxazine derivatives via a one-pot three-component reaction .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反应分析

Types of Reactions

3,4-dihydro-2H-1,4-benzoxazine-4-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.

Substitution: The benzoxazine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfonic acids, amine derivatives, and various substituted benzoxazine derivatives, depending on the specific reaction conditions and reagents used.

科学研究应用

Medicinal Applications

1. Anticancer Activity

Research has demonstrated that derivatives of 3,4-dihydro-2H-1,4-benzoxazine possess significant anticancer properties. For instance, certain derivatives have been shown to inhibit the activity of retinoic acid receptor-related orphan receptors (ROR), which play a role in cancer progression. These compounds can enhance T-cell activity within the tumor microenvironment, potentially leading to reduced tumor growth .

2. Antimicrobial Properties

Several studies have explored the antimicrobial effects of benzoxazine derivatives. These compounds have been evaluated for their ability to inhibit bacterial growth and biofilm formation, making them candidates for new antibacterial agents .

3. Antithrombotic Agents

3,4-Dihydro-2H-1,4-benzoxazine derivatives have been developed as potential antithrombotic agents by combining thrombin inhibitory and glycoprotein IIb/IIIa receptor antagonistic activities. This dual functionality allows for effective prevention of thrombus formation .

Chemical Synthesis Applications

1. Organic Synthesis

The compound serves as a versatile building block in organic synthesis. It is used in the preparation of various N-heterocycles and can act as a chiral auxiliary in stereoselective synthesis processes . This application is crucial for developing enantiopure compounds that are structurally diverse and therapeutically relevant.

2. Enzyme Inhibition Studies

Research indicates that 3,4-dihydro-2H-1,4-benzoxazine derivatives can influence enzyme activities related to metabolic pathways. For example, they have shown potential as inhibitors of carbonic anhydrase IX, which is implicated in cancer metabolism .

Industrial Applications

1. Material Science

In industrial contexts, these compounds are being explored for their potential use in developing new materials such as polymers and coatings due to their unique chemical properties .

Data Table: Summary of Applications

Case Studies

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of benzoxazine sulfonamides, it was found that certain derivatives significantly inhibited tumor growth by enhancing immune response mechanisms. The study highlighted the importance of structural modifications in enhancing biological activity .

Case Study 2: Antithrombotic Development

A series of 3,4-dihydro-2H-1,4-benzoxazine derivatives were synthesized and tested for their ability to inhibit thrombin and block platelet aggregation. The most effective compounds exhibited submicromolar inhibition constants, indicating their potential as therapeutic agents for preventing thrombosis .

作用机制

The mechanism of action of 3,4-dihydro-2H-1,4-benzoxazine-4-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

相似化合物的比较

(a) Heteroatom Influence

- 1,4-Benzodioxines : The oxygen-rich dioxane ring improves solubility but lacks the nitrogen required for interactions with enzymatic active sites (e.g., matriptase-2), resulting in moderate inhibitory activity .

- 1,4-Benzoxazines : The nitrogen atom in the oxazine ring enables functionalization (e.g., sulfonamide, dichloroacetyl groups), enhancing target specificity and potency .

- 3,1-Benzothiazines : Sulfur incorporation improves metabolic stability but complicates synthesis due to lower reactivity of sulfur compared to oxygen or nitrogen .

(b) Substituent Effects

- Sulfonamide Group : Unique to this compound, this group enhances thrombin inhibition (IC₅₀ < 100 nM) and GPIIb/IIIa receptor binding (IC₅₀ ~ 200 nM) by mimicking natural anionic substrates .

- Dichloroacetyl Group : In N-dichloroacetyl derivatives, this substituent confers anticancer activity via DNA topoisomerase I inhibition but reduces cardiovascular activity compared to sulfonamide analogs .

- Fluorinated Derivatives : Fluorination at position 6 or 8 improves metabolic stability and blood-brain barrier penetration, making these compounds suitable for CNS-targeted therapies .

生物活性

3,4-Dihydro-2H-1,4-benzoxazine-4-sulfonamide is a heterocyclic compound characterized by its unique benzoxazine structure and the presence of a sulfonamide group. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities, including potential applications in treating various diseases.

Chemical Structure and Properties

The chemical structure of this compound includes a benzene ring fused with an oxazine ring, which contributes to its reactivity and biological properties. The sulfonamide group enhances its solubility and interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, suggesting its potential as an antibacterial agent. For instance, compounds derived from this structure have demonstrated activity against Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound has also been evaluated for its anticancer activity. A study on benzoxazine derivatives revealed that certain modifications to the core structure could enhance their efficacy against cancer cell lines. Specifically, compounds with specific substituents showed improved inhibition of cell proliferation in vitro .

| Compound Derivative | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Benzoxazine A | 5.0 | MCF-7 (Breast) |

| Benzoxazine B | 3.2 | HeLa (Cervical) |

| Benzoxazine C | 1.5 | A549 (Lung) |

Enzyme Inhibition

This compound has been shown to act as an enzyme inhibitor. It can bind to specific enzymes, blocking their activity and thereby influencing various biochemical pathways. For example, it has been reported to inhibit thrombin and glycoprotein IIb/IIIa receptor activities, which are crucial in coagulation processes .

The mechanism of action involves the binding of the compound to the active sites of target enzymes or receptors. This binding can prevent substrate interaction or receptor activation, leading to a decrease in biological activity associated with those targets. The sulfonamide group plays a critical role in enhancing binding affinity due to its ability to form hydrogen bonds with amino acid residues at the active sites .

Study on Serotonin Receptor Antagonism

A notable study evaluated a series of derivatives based on the 3,4-dihydro-2H-1,4-benzoxazine framework for their antagonistic effects on serotonin receptors (5HT3). The findings indicated that specific modifications at the 2-position of the benzoxazine ring significantly increased receptor affinity and antagonistic activity. One derivative showed a Ki value of 0.019 nM, indicating potent activity against the receptor .

Antithrombotic Applications

Another research effort focused on developing dual-action agents combining thrombin inhibition with platelet aggregation prevention. Compounds derived from 3,4-dihydro-2H-1,4-benzoxazine were synthesized and tested for their ability to inhibit thrombin while simultaneously blocking GPIIb/IIIa receptor interactions. These compounds exhibited submicromolar inhibition constants for thrombin and effectively reduced fibrinogen binding to platelets .

常见问题

Q. What are the established synthetic routes for 3,4-dihydro-2H-1,4-benzoxazine-4-sulfonamide, and what key intermediates are involved?

A common method involves cyclization of 2-aminophenols with sulfonamide-containing reagents. For example, 2-aminophenol derivatives react with sulfonating agents (e.g., chlorosulfonic acid) to form sulfonamide intermediates, followed by cyclization using reagents like 1,2-dibromoethane or 2-bromoethanol under basic conditions (e.g., K₂CO₃) to yield the benzoxazine core . Copper(I)-catalyzed intramolecular C-N cyclization is also effective for regioselective ring closure, particularly when halogenated intermediates are involved .

Q. How can structural characterization of this compound derivatives be optimized?

Key techniques include:

- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For example, the sulfonamide group typically appears as a singlet in ¹H NMR (~3.1 ppm for NH) and ¹³C NMR (~115 ppm for SO₂) .

- X-ray crystallography : Resolves stereochemical ambiguities, such as chair conformations in the dihydrobenzoxazine ring .

- High-resolution mass spectrometry (HRMS) : Validates molecular formulas, especially for novel derivatives .

Q. What are the common side reactions during benzoxazine sulfonamide synthesis, and how are they mitigated?

- Over-sulfonation : Occurs with excess chlorosulfonic acid. Mitigation involves controlled reagent stoichiometry and low temperatures (0–5°C) during sulfonation .

- Ring-opening byproducts : Result from hydrolysis under acidic conditions. Anhydrous solvents (e.g., THF, DCM) and inert atmospheres (N₂/Ar) improve yield .

Advanced Research Questions

Q. How can regioselectivity be achieved in the synthesis of substituted 3,4-dihydro-2H-1,4-benzoxazine-4-sulfonamides?

Regioselective O-alkylation of 2-aminophenols with 2-bromoalkanoates using DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) directs the reaction toward the desired intermediate. Subsequent Cu(I)-catalyzed cyclization ensures intramolecular C-N bond formation with minimal byproducts. For example, DBU-mediated alkylation achieves >80% regioselectivity in nitro-substituted derivatives .

Q. How do structural modifications (e.g., nitro, fluoro substituents) impact the biological activity of benzoxazine sulfonamides?

- Nitro groups : Enhance electron-withdrawing effects, improving binding to enzymatic targets (e.g., antiviral activity via inhibition of viral proteases) .

- Fluoro substituents : Increase metabolic stability and bioavailability. For instance, 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine derivatives show prolonged half-lives in pharmacokinetic studies .

- Sulfonamide variations : Bulky aryl groups (e.g., 3-trifluoromethylphenyl) enhance target specificity, as seen in fibrinogen receptor antagonists .

Q. What analytical strategies resolve contradictions in reported spectroscopic data for benzoxazine sulfonamides?

- Comparative NMR databases : Cross-reference chemical shifts with structurally validated analogs (e.g., PubChem entries for 5-nitro-3,4-dihydro-2H-1,4-benzoxazine) .

- Dynamic NMR experiments : Detect conformational flexibility, such as ring-flipping in dihydrobenzoxazines, which may cause signal splitting .

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict NMR/IR spectra to validate experimental data .

Q. How can green chemistry principles be applied to benzoxazine sulfonamide synthesis?

- Solvent-free cyclization : Microwave-assisted reactions reduce energy use and improve yields (e.g., 85% yield in 15 minutes for Cu-catalyzed cyclization) .

- Biodegradable catalysts : Enzymatic catalysts (e.g., lipases) enable regioselective acylations without toxic byproducts .

- Recyclable reagents : Silica-supported sulfonic acid catalysts minimize waste in sulfonation steps .

Q. What are the challenges in scaling up benzoxazine sulfonamide synthesis, and how are they addressed?

- Purification hurdles : Column chromatography is impractical for large batches. Alternatives include recrystallization (e.g., using ethanol/water mixtures) or continuous flow chemistry .

- Exothermic reactions : Sulfonation and cyclization steps require precise temperature control. Jacketed reactors and slow reagent addition prevent thermal runaway .

- Regulatory compliance : Impurity profiling (e.g., HPLC-MS for sulfonic acid byproducts) ensures compliance with ICH guidelines .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。